molecular formula C10H13NO4 B372229 (1,1-Dimethoxy-2-nitroethyl)benzene

(1,1-Dimethoxy-2-nitroethyl)benzene

Cat. No.: B372229
M. Wt: 211.21g/mol
InChI Key: FRHUCZZODGXCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dimethoxy-2-nitroethyl)benzene is a synthetic nitro compound that serves as a versatile research chemical and building block in organic synthesis. Compounds featuring a nitro group adjacent to an acetal-protected carbon are of significant interest in method development and the synthesis of more complex molecular architectures . Researchers value this structural motif in photolabile protecting group chemistry, where light can be used as an orthogonal trigger in multi-step synthetic sequences . The nitro group can act as a precursor to other functional groups, such as amines, or participate in various carbon-carbon bond-forming reactions. The acetal moiety offers protective functionality for a carbonyl, allowing for selective reactions at other sites of the molecule under a wider range of conditions. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21g/mol

IUPAC Name

(1,1-dimethoxy-2-nitroethyl)benzene

InChI

InChI=1S/C10H13NO4/c1-14-10(15-2,8-11(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

FRHUCZZODGXCMX-UHFFFAOYSA-N

SMILES

COC(C[N+](=O)[O-])(C1=CC=CC=C1)OC

Canonical SMILES

COC(C[N+](=O)[O-])(C1=CC=CC=C1)OC

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

(1,1-Dimethoxy-2-nitroethyl)benzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to diverse synthetic pathways.

  • Key Features :
    • Acts as a building block for more complex molecules.
    • Facilitates the introduction of functional groups through electrophilic substitution reactions.

Research indicates that this compound exhibits notable biological activities. Studies have demonstrated its potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in antitumor therapies.

  • Case Study : A cytotoxicity assay revealed that the compound induced apoptosis in specific cancer cell lines by inhibiting key enzymes involved in DNA replication, such as topoisomerase II .

Material Science

The compound's derivatives have been explored for their applications in material science, particularly in the development of specialty polymers and coatings. The incorporation of nitro groups can enhance the thermal stability and mechanical properties of materials.

  • Application Summary :
    • Used in creating high-performance polymeric materials.
    • Potential for use in coatings with improved durability and resistance to environmental factors.

Electrochemistry

In electrochemical applications, this compound has been investigated as a redox shuttle additive in lithium-ion batteries. Its ability to undergo reversible redox reactions enhances battery safety and performance by preventing overcharging.

  • Key Findings :
    • Addition of nitro compounds to electrolytes improves charge-discharge cycles.
    • Enhances battery lifespan by mitigating risks associated with overcharging .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares structural features and electronic effects of (1,1-Dimethoxy-2-nitroethyl)benzene with analogous nitroaromatic compounds:

Compound Name Substituents/Functional Groups Electronic Effects Key References
This compound -NO₂, -CH(OCH₃)₂ on benzene Mixed (EWG nitro + EDG methoxy)
1,4-Dimethoxy-2-nitrobenzene (4) -NO₂, -OCH₃ at positions 1,4 EDG methoxy dominates para-directing
1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene -NO₂, -OCH₃ at 1,2; nitroethenyl at 3 Conjugated nitroethenyl enhances reactivity
2-Ethyl-1-methoxy-4-nitrobenzene -NO₂, -OCH₃, -CH₂CH₃ at 1,2,4 Steric hindrance from ethyl alters reactivity
1,5-Dichloro-3-methoxy-2-nitrobenzene -NO₂, -OCH₃, -Cl at 1,3,5 Strong EWG Cl increases electrophilicity

Key Observations :

  • Electronic Effects : The 1,1-dimethoxy group in the target compound creates a sterically hindered and electronically ambivalent environment, contrasting with para-substituted analogs like 1,4-dimethoxy-2-nitrobenzene, where methoxy groups direct electrophilic substitution .
  • Reactivity : The nitroethenyl group in 1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene enables conjugation, enhancing its suitability for Diels-Alder or cycloaddition reactions . In contrast, the nitroethyl group in the target compound may favor nucleophilic attacks at the β-carbon.
  • Steric and Electronic Modulation : Chlorine substituents (e.g., in 1,5-dichloro-3-methoxy-2-nitrobenzene) increase electrophilicity but reduce solubility compared to methoxy-rich analogs .

Inference for Target Compound :

  • A plausible synthesis could involve nitration of 1,1-dimethoxyethylbenzene or alkylation of nitroethylbenzene precursors with methylating agents (e.g., dimethyl sulfate).
Physicochemical Properties
Property This compound (Predicted) 1,4-Dimethoxy-2-nitrobenzene 1,5-Dichloro-3-methoxy-2-nitrobenzene
Molecular Weight ~225 g/mol 183 g/mol 222 g/mol
LogP (Lipophilicity) ~2.5–3.0 (moderate) ~1.8 ~3.5 (higher due to Cl)
Melting Point Likely <100°C (liquid or low-melting solid) 88% isolated as crystalline Solid (exact mp not reported)

Notes:

  • The target compound’s lipophilicity is expected to be intermediate, lower than chlorinated analogs but higher than non-alkylated derivatives.
  • Crystallinity may be reduced compared to 1,4-dimethoxy-2-nitrobenzene due to steric effects from the dimethoxyethyl group .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, benzaldehyde derivatives (e.g., 3,4-dimethoxybenzaldehyde) are mixed with excess nitromethane in ethanol or dioxane at 5°C. Aqueous sodium hydroxide (10%) is added to initiate the nitroaldol condensation, forming a β-nitro alcohol intermediate. Subsequent treatment with acetic acid terminates the reaction, yielding a crude product that is purified via recrystallization.

Key Parameters :

  • Solvent System : Ethanol-dioxane mixtures enhance aldehyde solubility.

  • Reaction Time : 30–45 seconds to prevent over-reduction or side-product formation.

  • Temperature : Maintenance at 5°C ensures controlled kinetics.

Methoxylation of the Nitro Alcohol Intermediate

The β-nitro alcohol intermediate undergoes methoxylation using sodium methoxide in methanol. This step replaces the hydroxyl group with methoxy, forming the 1,1-dimethoxy moiety. For example, (1-methoxy-2-nitroethyl)benzene derivatives are obtained quantitatively within 10 minutes using two equivalents of sodium methoxide.

Optimization Insight :

  • Excess sodium methoxide drives complete conversion.

  • Polar aprotic solvents (e.g., THF) improve reaction homogeneity.

Catalytic Condensation with Ammonium Acetate

Recent patents describe a one-pot synthesis using ammonium acetate as a catalyst. This method avoids isolation of intermediates, enhancing scalability.

Procedure and Yield

A mixture of 2,5-dimethoxybenzaldehyde , nitromethane, ammonium acetate, and toluene is heated at 70–80°C for 4–10 hours. The nitroethylene product crystallizes upon cooling, achieving yields of 85–90%.

Advantages :

  • Catalyst Efficiency : Ammonium acetate facilitates proton transfer, accelerating nitroalkene formation.

  • Solvent Recycling : Toluene or ethyl acetate is recovered via distillation, reducing waste.

Data Table 1: Comparative Yields Across Methods

MethodCatalystSolventTemperature (°C)Yield (%)
Henry ReactionNaOHEthanol560–70
MethoxylationNaOMeMethanol25>95
Ammonium AcetateNH₄OAcToluene7585–90

Zinc Chloride-Mediated Synthesis

Early literature reports the use of Lewis acids like zinc chloride to catalyze the condensation of trimethoxymethane with nitromethane. While less common for aromatic systems, this approach is adaptable for this compound.

Reaction Dynamics

Heating nitromethane and trimethoxymethane with ZnCl₂ at 80–100°C produces 1,1-dimethoxy-2-nitroethane, which can subsequently react with benzaldehyde derivatives via Friedel-Crafts alkylation.

Limitations :

  • Regioselectivity : Competing electrophilic substitution at para/meta positions necessitates directing groups.

  • Byproducts : Over-alkylation or nitration may occur without stringent temperature control.

Reduction and Functionalization Pathways

Post-synthetic modifications expand the utility of this compound. For instance, LiAlH₄ reduction converts the nitro group to an amine, enabling access to pharmacologically relevant intermediates.

Critical Consideration :

  • Reduction Conditions : Anhydrous THF and controlled stoichiometry prevent over-reduction to hydroxylamines.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes solvent recovery and continuous flow systems. A patented method exemplifies this by integrating:

  • Continuous Stirred-Tank Reactors (CSTRs) for nitroaldol condensation.

  • Distillation Columns for in-line solvent purification.

Economic Impact :

  • Recycling solvents reduces raw material costs by 30–40%.

  • Automated temperature control minimizes side reactions, enhancing purity (>98%) .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (1,1-Dimethoxy-2-nitroethyl)benzene with high yield and purity?

  • Methodological Answer : The compound is typically synthesized via nitration and methoxylation reactions. Key steps include:

  • Nitration : Introducing the nitro group (-NO₂) to the benzene ring under controlled acidic conditions.
  • Methoxylation : Protecting the aldehyde group via dimethoxymethylation (-CH(OCH₃)₂) to stabilize intermediates.
    High yields (>80%) are achieved using reflux conditions in polar aprotic solvents (e.g., DMF) .
    • Data Table :
Synthetic RouteYield (%)Purity (HPLC)Key Conditions
Nitration + Methoxylation8298%H₂SO₄/HNO₃, DMF, 80°C, 6h

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use NMR (¹H/¹³C) to confirm methoxy and nitro group positions. For example, the methoxy protons appear as singlets at δ 3.3–3.5 ppm .
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry (e.g., torsion angles between nitro and methoxy groups) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity .

Q. What biological activities have been reported for this compound?

  • Methodological Answer : Preliminary studies indicate potential pharmacological activity, particularly as an intermediate in drug synthesis.

  • In-vitro assays : Tested for enzyme inhibition (e.g., cytochrome P450) with IC₅₀ values in the micromolar range.
  • Toxicity : Limited data; acute toxicity in zebrafish models shows LC₅₀ > 100 mg/L .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Continuous nitration-methoxylation reactors reduce side reactions and improve yield consistency.
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity during nitration .
    • Challenges : Methoxy group lability under acidic conditions requires pH stabilization (buffer systems).

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Iterative Validation : Cross-check NMR with high-resolution mass spectrometry (HRMS) to resolve ambiguities (e.g., overlapping proton signals).
  • Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes .
  • Case Study : Discrepancies in nitro group stretching frequencies (1520–1550 cm⁻¹) were resolved via isotopic labeling .

Q. What computational methods predict the compound’s reactivity or interactions in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., nitroreductases).
  • QSAR Models : Leverage PubChem’s PISTACHIO database to predict metabolic pathways and toxicity .
    • Data Insight : The nitro group’s electron-withdrawing nature reduces bioavailability but enhances binding affinity in hydrophobic pockets.

Q. What are the proposed mechanisms underlying the compound’s toxicity in eukaryotic cells?

  • Methodological Answer :

  • ROS Generation : Nitro group reduction generates reactive oxygen species (ROS), causing oxidative stress.
  • Mitochondrial Dysfunction : Observed in HEK293 cells via JC-1 staining (ΔΨm collapse at 50 μM) .
    • Research Gap : Long-term exposure effects and epigenetic modifications remain unstudied .

Q. What are the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Photodegradation : UV irradiation cleaves the nitro group, forming benzene derivatives (monitored via GC-MS).
  • Biodegradation : Limited microbial activity in soil; half-life > 60 days under aerobic conditions .
    • Mitigation : Advanced oxidation processes (AOPs) using TiO₂ photocatalysts show promise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.